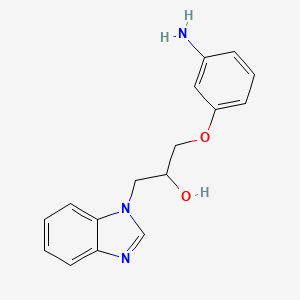![molecular formula C11H10N2O4 B3162454 [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid CAS No. 878618-12-3](/img/structure/B3162454.png)
[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid
Übersicht
Beschreibung
2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid (MOPAA) is a novel compound that has recently been studied for its potential applications in scientific research. MOPAA is a carboxylic acid with a unique structure that is composed of an oxadiazole ring, a phenoxy group, and a methyl group. It is synthesized through a series of reactions, including the condensation of arylaldehydes, the reaction of arylaldehydes with nitro compounds, and the reaction of nitro compounds with hydrazine. MOPAA has been studied for its potential use as a tool in scientific research, as well as for its biochemical and physiological effects. In
Wirkmechanismus
[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid acts as an inhibitor of enzymes, including proteases, glycosidases, and phosphatases. It has been shown to bind to the active sites of these enzymes and prevent them from catalyzing reactions. In addition, [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid has been shown to modulate the activity of certain receptors, such as G-protein coupled receptors, and to inhibit the production of inflammatory mediators.
Biochemical and Physiological Effects
[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to reduce inflammation, and to modulate the immune system. In addition, [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid has been shown to have antiviral, antifungal, and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it can be easily synthesized. In addition, it has a wide range of applications in scientific research. However, it has some limitations, such as its potential to cause toxicity in certain organisms.
Zukünftige Richtungen
In the future, [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid has the potential to be used in the development of new drugs and other therapeutic agents. It could also be used to study the structure and function of enzymes and receptors, and to develop new methods for the synthesis of organic compounds. In addition, [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid could be used to study the biochemical and physiological effects of various compounds, and to develop new methods for the treatment of diseases.
Wissenschaftliche Forschungsanwendungen
[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid has been studied for its potential use as a tool in scientific research. It has been shown to be a useful reagent for the preparation of various organic compounds and for the synthesis of optically active compounds. In addition, [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid has been used in the synthesis of biologically active molecules, including antibiotics, antifungals, and antivirals.
Eigenschaften
IUPAC Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-12-11(17-13-7)8-4-2-3-5-9(8)16-6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAJFRMJQIHYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



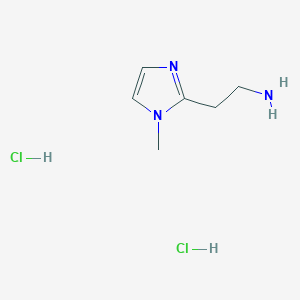
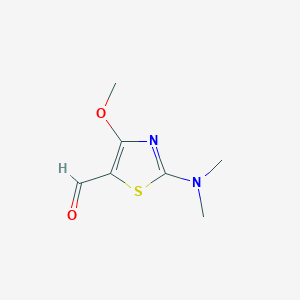
![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3162413.png)
![3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3162416.png)
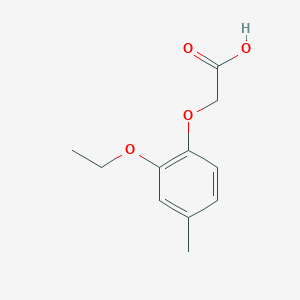


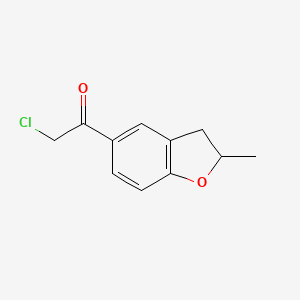

![4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid](/img/structure/B3162461.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B3162462.png)
![5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3162469.png)
![[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine](/img/structure/B3162474.png)
